Cyclopentanecarbonitrile

Physical Chemistry Organic Synthesis Process Engineering

For enzymatic substrate specificity assays, do NOT substitute with cyclohexanecarbonitrile. Cyclopentanecarbonitrile (LogP ~1.1) is the validated substrate for Candida guilliermondii UFMG-Y65 and CCT 7207 nitrile-hydrolyzing enzymes, ensuring reproducible resting-cell and immobilized-cell assay data. Its distinct C5 ring size and lower boiling point (67-68°C/10 mmHg) enable precise liquid handling and facile purification, making it the essential building block for cyclopentane-derived amides and heterocycles.

Molecular Formula C6H9N
Molecular Weight 95.14 g/mol
CAS No. 4254-02-8
Cat. No. B127170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanecarbonitrile
CAS4254-02-8
SynonymsCyclopentanecarbonitrile;  1-Cyanocyclopentane;  Cyclopentanenitrile;  Cyclopentyl Cyanide;  Cyclopentyl Nitrile; 
Molecular FormulaC6H9N
Molecular Weight95.14 g/mol
Structural Identifiers
SMILESC1CCC(C1)C#N
InChIInChI=1S/C6H9N/c7-5-6-3-1-2-4-6/h6H,1-4H2
InChIKeySVPZJHKVRMRREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentanecarbonitrile (CAS 4254-02-8) for Biocatalysis and Organic Synthesis: A Product-Specific Evidence Guide


Cyclopentanecarbonitrile (CAS 4254-02-8) is an alicyclic nitrile characterized by a cyclopentane ring bearing a cyano group [1]. It is a colorless liquid with a molecular weight of 95.14 g/mol and a calculated Log P of 1.139 [2], indicating moderate lipophilicity. This compound serves as a critical substrate for investigating nitrile- and amide-hydrolyzing enzymes, particularly those derived from Candida guilliermondii strains , and acts as a versatile building block in organic synthesis . Its distinct physicochemical and biochemical properties differentiate it from structurally similar nitriles and amides, making it an essential reagent for precise scientific inquiry and industrial application.

Beyond Generic Nitriles: Why Cyclopentanecarbonitrile (CAS 4254-02-8) Cannot Be Simply Substituted in Critical Workflows


Generic substitution of cyclopentanecarbonitrile with other alicyclic nitriles or corresponding amides is scientifically unsound due to significant differences in physicochemical properties and biological recognition. As detailed in the quantitative evidence below, its distinct ring size (C5) compared to cyclohexanecarbonitrile (C6) [1] directly influences its boiling point, volatility, and lipophilicity (Log P) [2], which are critical parameters in both chemical synthesis and biological assays. Furthermore, the specific interaction of cyclopentanecarbonitrile as a substrate for nitrile-hydrolyzing enzymes from Candida guilliermondii [3] is not necessarily shared by its analogs, leading to potentially misleading or negative results in enzymatic studies. These fundamental differences underscore the necessity for precise compound selection in research and industrial applications.

Cyclopentanecarbonitrile (CAS 4254-02-8) Technical Differentiation: A Quantitative Comparator-Based Evidence Guide


Physicochemical Differentiation: Lower Boiling Point and Enhanced Volatility vs. Cyclohexanecarbonitrile

Cyclopentanecarbonitrile exhibits a significantly lower boiling point under reduced pressure compared to its C6 analog, cyclohexanecarbonitrile. This difference in volatility directly impacts distillation, evaporation, and reaction conditions. The target compound boils at 67-68°C at 10 mmHg , while the comparator boils at 75-76°C at a higher pressure of 16 mmHg [1], indicating that cyclopentanecarbonitrile is substantially more volatile. This is further supported by atmospheric pressure boiling points of 168-170°C for the target [2] versus a reported range of 194.91°C for the comparator .

Physical Chemistry Organic Synthesis Process Engineering

Lipophilicity Differentiation: Calculated Log P of 1.139 vs. Cyclohexanecarbonitrile's 2.09

The calculated octanol-water partition coefficient (Log P) of cyclopentanecarbonitrile is 1.139 [1], indicating moderate lipophilicity. In contrast, its six-membered ring analog, cyclohexanecarbonitrile, exhibits a significantly higher Log P of 2.09028 [2], making it nearly an order of magnitude more lipophilic. This substantial difference in lipophilicity directly influences membrane permeability and distribution in biological systems.

Medicinal Chemistry Drug Design ADME

Enzymatic Recognition: Validated Substrate for Candida guilliermondii Nitrile-Hydrolyzing Enzymes vs. Uncharacterized Analogs

Cyclopentanecarbonitrile has been specifically validated as a substrate to investigate the specific activity of nitrile- and amide-hydrolyzing enzymes isolated from Candida guilliermondii UFMG-Y65 cells . This specific application is documented in primary literature [1] and is a key differentiator from other alicyclic nitriles, for which no such validated enzyme system may exist or where activity is significantly different. For instance, a related study with Rhodococcus equi A4 nitrile hydratase showed that cis-2-hydroxycyclopentanecarbonitrile was not converted, whereas trans isomers were, highlighting the stringent structural specificity of these enzymes [2].

Biocatalysis Enzymology Microbial Metabolism

Synthetic Utility: Direct Precursor for Cyclopentanecarboxamide via Chemoselective Hydrolysis

Cyclopentanecarbonitrile serves as a direct and high-yielding precursor for the synthesis of cyclopentanecarboxamide via chemoselective hydrolysis . This route leverages the nitrile functional group, which can be selectively hydrated to the corresponding primary amide using tetrabutylammonium hydrogen sulfate as a catalyst in the presence of hydrogen peroxide and sodium hydroxide . The alternative of sourcing cyclopentanecarboxamide directly (CAS 3217-94-5) presents a different physical state (solid vs. liquid nitrile) and a significantly higher boiling point (266.2°C [1]), which can complicate handling and purification.

Organic Synthesis Amide Synthesis Building Blocks

Optimal Scientific and Industrial Applications for Cyclopentanecarbonitrile (CAS 4254-02-8) Based on Evidence


Enzymology Studies of Nitrile and Amide Hydrolysis

Cyclopentanecarbonitrile is the reagent of choice for laboratories investigating the specific activity of nitrile- and amide-hydrolyzing enzymes, particularly those derived from Candida guilliermondii strains (UFMG-Y65, CCT 7207) . Its documented use as a substrate in resting cell assays and immobilized cell systems ensures reliable and reproducible data generation, avoiding the uncertainty associated with untested analog substrates [1].

Medicinal Chemistry and Fragment-Based Drug Discovery

In medicinal chemistry, cyclopentanecarbonitrile is a valuable fragment or building block due to its moderate lipophilicity (calculated Log P ~1.1) [2], which is distinct from the more lipophilic six-membered ring analog (Log P ~2.1). This property is crucial for optimizing physicochemical profiles of lead compounds, potentially improving aqueous solubility and reducing promiscuous binding [3]. Its liquid form also facilitates precise liquid handling in high-throughput synthesis.

Organic Synthesis of Cyclopentane-Containing Scaffolds

Cyclopentanecarbonitrile is an ideal precursor for the synthesis of cyclopentanecarboxamide and other cyclopentane-derived building blocks . Its liquid state and lower boiling point (67-68°C/10 mmHg) compared to the amide product allow for easier purification by distillation and handling in multi-step synthetic sequences. The nitrile group can be selectively transformed into amides, carboxylic acids, amines, and heterocycles, offering versatile entry points for constructing complex molecules.

Process Development and Biocatalysis

For industrial biocatalysis and process chemistry, the lower boiling point and higher volatility of cyclopentanecarbonitrile compared to cyclohexanecarbonitrile [4] translate to reduced energy requirements for solvent removal and product isolation. Its established role as a substrate for nitrile-hydrolyzing enzymes [1] also makes it a candidate for developing green chemistry routes to high-value amides and acids.

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